molecular formula C34H36O6 B151297 (2S,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol CAS No. 6564-72-3

(2S,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol

Cat. No.: B151297
CAS No.: 6564-72-3
M. Wt: 540.6 g/mol
InChI Key: OGOMAWHSXRDAKZ-RUOAZZEASA-N
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Description

(2S,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol is a useful research compound. Its molecular formula is C34H36O6 and its molecular weight is 540.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOMAWHSXRDAKZ-RUOAZZEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701223333
Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-alpha-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6564-72-3
Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-α-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6564-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-alpha-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.193.295
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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CC1(O)OC(COCc2ccccc2)C(OCc2ccccc2)C(OCc2ccccc2)C1OCc1ccccc1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol
Reactant of Route 2
(2S,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol
Reactant of Route 3
(2S,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol
Reactant of Route 4
(2S,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol
Reactant of Route 5
(2S,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol
Reactant of Route 6
(2S,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol
Customer
Q & A

Q1: What is the molecular formula and weight of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose?

A1: The molecular formula is C34H38O6, and the molecular weight is 542.66 g/mol.

Q2: What spectroscopic data is available for characterizing 2,3,4,6-Tetra-O-benzyl-D-glucopyranose?

A2: Commonly employed techniques include 1H NMR spectroscopy and mass spectrometry. [, , ]

Q3: Why is 2,3,4,6-Tetra-O-benzyl-D-glucopyranose a useful starting material in carbohydrate chemistry?

A3: Its benzyl protecting groups allow for selective deprotection and manipulation of the hydroxyl groups, making it suitable for synthesizing various carbohydrate derivatives. [, , , , , ]

Q4: Can you provide examples of compounds synthesized using 2,3,4,6-Tetra-O-benzyl-D-glucopyranose?

A4: Researchers have successfully synthesized various compounds, including:

  • (+)-Nojirimycin: This antibiotic was synthesized starting from commercially available 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. []
  • Ferrocenyl carbohydrate conjugates: These compounds were synthesized via coupling reactions of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose with ferrocene carbonyl chloride. []
  • C-Glucopyranosyl derivatives: The reaction of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, activated by trifluoroacetic anhydride, with silyl enol ethers or allylsilane yields C-D-glucopyranosyl derivatives. []
  • C-glucosylproline hybrids: A fused bicyclic C-glucosylproline hybrid (GlcProH) was synthesized from commercially available 2,3,4,6-tetra-O-benzyl-d-glucopyranose. []
  • l-ido-1-deoxynojirimycin derivatives: These derivatives were synthesized via a three-step process starting from 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. []
  • C-glucuronide/glycoside of 4-hydroxybenzylretinone (4-HBR): Improvements in the synthesis of carbon-linked glucuronide/glucoside conjugates of cancer chemopreventive retinoids have been achieved starting with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. []
  • Englitazone: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose has been used as a starting material in the synthesis of englitazone, an antidiabetic drug. []

Q5: What role does 2,3,4,6-Tetra-O-benzyl-D-glucopyranose play in synthesizing C-glycosides?

A5: It serves as a precursor for generating glycosyl donors, crucial for forming the C-glycosidic bond. [, , , ]

Q6: Are there specific challenges or limitations associated with using 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in synthesis?

A6: Yes, the presence of multiple benzyl protecting groups may necessitate multistep deprotection strategies, potentially affecting overall yield and requiring careful optimization. [, ]

Q7: How does the stereochemistry of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose influence its reactivity?

A7: The stereochemistry at each chiral center can significantly impact the stereoselectivity of reactions, leading to the preferential formation of specific isomers. [, , , , ]

Q8: What types of reactions are commonly employed for modifying 2,3,4,6-Tetra-O-benzyl-D-glucopyranose?

A8: These include but are not limited to:

  • Glycosylation: Forming glycosidic bonds with various acceptors. [, , , , ]
  • Oxidation: Converting specific hydroxyl groups to aldehydes or ketones. [, , ]
  • Reduction: Transforming aldehydes or ketones into alcohols. [, ]

Q9: Have computational methods been used to study 2,3,4,6-Tetra-O-benzyl-D-glucopyranose?

A9: While specific examples are limited in the provided research, computational chemistry can be employed to predict conformational preferences, reactivity, and interactions with other molecules. []

Q10: What insights can computational studies provide for 2,3,4,6-Tetra-O-benzyl-D-glucopyranose and its derivatives?

A10: They can aid in understanding reaction mechanisms, predicting product outcomes, and designing new synthetic strategies. []

Q11: What are some areas for future research involving 2,3,4,6-Tetra-O-benzyl-D-glucopyranose?

A11: Potential areas include:

  • Developing more efficient and environmentally friendly synthetic methods. []
  • Exploring the synthesis of novel carbohydrate-based materials with tailored properties. []
  • Investigating the biological activity of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose derivatives and their potential applications in drug discovery. [, , ]

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